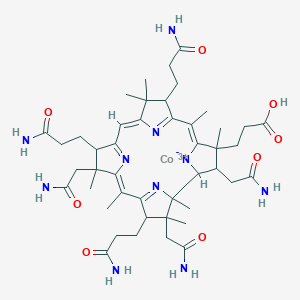
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a chemical compound with the molecular formula C8H12ClN2O. It is commonly known as PEG-PC or Pyridinium Ethylglycinate Chloride. PEG-PC is a water-soluble compound that has been widely used in various scientific research applications.
Mécanisme D'action
PEG-PC is a cationic surfactant that can interact with negatively charged molecules such as DNA and cell membranes. It can form micelles and liposomes in aqueous solutions, which can encapsulate hydrophobic molecules such as drugs and imaging agents. PEG-PC can also interact with proteins and enzymes, stabilizing them and preventing denaturation.
Biochemical and Physiological Effects
PEG-PC has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies without causing significant adverse effects. PEG-PC can interact with cell membranes and alter their properties, such as permeability and fluidity. It can also interact with proteins and enzymes, affecting their activity and stability.
Avantages Et Limitations Des Expériences En Laboratoire
PEG-PC has several advantages for lab experiments. It is water-soluble and easy to handle. It can form micelles and liposomes, which can encapsulate hydrophobic molecules and protect them from degradation. PEG-PC can also stabilize proteins and enzymes, allowing them to be used in various assays and experiments.
However, PEG-PC also has some limitations. It can interact with negatively charged molecules, which may interfere with some assays and experiments. PEG-PC can also form aggregates at high concentrations, which may affect its properties and applications.
Orientations Futures
There are several future directions for the use of PEG-PC in scientific research. One direction is the development of PEG-PC-based drug delivery systems for various diseases. Another direction is the use of PEG-PC as a stabilizer for proteins and enzymes in biotechnology applications. PEG-PC can also be used as a reagent for the synthesis of organic compounds, which may have potential applications in various fields such as materials science and pharmaceuticals.
Conclusion
In conclusion, Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a unique compound that has been widely used in scientific research. It has several properties such as cationic surfactant, micelle and liposome formation, and protein and enzyme stabilization. PEG-PC has potential applications in drug delivery, gene delivery, imaging, and organic synthesis. However, further research is needed to fully explore its potential in various fields.
Méthodes De Synthèse
PEG-PC can be synthesized by reacting pyridine with ethyl chloroformate and glycine in the presence of triethylamine. The reaction takes place at room temperature and yields PEG-PC as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
PEG-PC has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can form micelles and liposomes in aqueous solutions. These micelles and liposomes can be used for drug delivery, gene delivery, and imaging applications. PEG-PC has also been used as a stabilizer for proteins and enzymes, as well as a reagent for the synthesis of organic compounds.
Propriétés
Numéro CAS |
14596-52-2 |
|---|---|
Nom du produit |
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride |
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H |
Clé InChI |
PVXGLLAJVUMKTG-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
SMILES canonique |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Synonymes |
N(1)-ethylnicotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)

![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)